molecular formula C18H18ClN3OS2 B2643037 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216909-54-4

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2643037
CAS No.: 1216909-54-4
M. Wt: 391.93
InChI Key: ZTQNBSWISBVHQW-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H18ClN3OS2 and its molecular weight is 391.93. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism of SB-649868

SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment, undergoes extensive metabolism with the primary elimination route being fecal excretion. Two unusual metabolites, M98 and M25, result from the oxidation of the benzofuran ring, and an amine metabolite, M8, is also noted. The drug's disposition was studied in healthy male subjects after a single oral dose, highlighting its metabolic pathways and the importance of considering these routes in the development and application of similar compounds (Renzulli et al., 2011).

Biodistribution of Radiopharmaceuticals

A study on the biodistribution of [11C]PK11195, a radiopharmaceutical used for assessing translocator protein 18 kDa activity, revealed an unusual lack of uptake in tissues known for high TSPO expression. This finding underscores the complexity of biodistribution patterns of radiopharmaceuticals and suggests the need for thorough understanding and consideration in their diagnostic applications (Roivainen et al., 2011).

Metabolism of Biocides

Methylisothiazolinone and chloromethylisothiazolinone are commonly used biocides in everyday products. Research on their human metabolism after oral dosage highlights the production of specific metabolites, like N-methylmalonamic acid and a mercapturic acid metabolite (“M-12”). These studies provide valuable insights into the human metabolic pathways of these biocides, which is crucial for understanding their toxicological profiles and potential health impacts (Schettgen et al., 2021).

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2.ClH/c22-17(16-6-3-9-23-16)20-18-19-15(12-24-18)11-21-8-7-13-4-1-2-5-14(13)10-21;/h1-6,9,12H,7-8,10-11H2,(H,19,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQNBSWISBVHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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